N-(3,5-Bis(trifluoromethyl)phenyl)-2-chloroacetamide (CAS 790-75-0), commercially recognized as Insecticidal agent 15, KM1954, or the electrophilic scout fragment KB03, is a dual-utility chloroacetamide derivative . In agrochemical research, it serves as a quantified vector control benchmark with established lethality against both adult and larval stages of Aedes aegypti . Concurrently, in the field of chemical biology and targeted protein degradation (TPD), it is utilized as a broadly reactive electrophilic probe to profile ligandable cysteines across the human proteome [1]. Its structural incorporation of a 3,5-bis(trifluoromethyl)phenyl group imparts specific lipophilicity and tunes the reactivity of the chloroacetamide warhead, making it a critical material for both insecticide development and covalent ligand discovery workflows .
Generic substitution of this specific chloroacetamide with simpler analogs or alternative electrophiles (such as acrylamides) frequently fails in both primary application domains [1]. In chemoproteomic screening, substituting KB03 with less reactive acrylamide fragments drastically reduces the capture rate of ligandable cysteines from a median of 14 down to approximately 2 per fragment, leading to false negatives in E3 ligase discovery [1]. In agrochemical formulations, the removal of the 3,5-bis(trifluoromethyl) motif significantly alters the compound's lipophilicity and membrane permeability, which are critical for penetrating the insect cuticle and achieving its benchmark LD50 of 4.27 nmol/mg . Consequently, buyers must procure this exact bis(trifluoromethyl)-substituted chloroacetamide to ensure reproducible reactivity in high-throughput profiling assays and to maintain quantified lethality in vector control studies .
When evaluated in simplified ligandable cysteine activity-based protein profiling (SLC-ABPP), this chloroacetamide scout fragment (KB03) demonstrates significantly broader reactivity than alternative electrophiles. It captures a median of 14 ligandable cysteines per fragment, representing a 5-fold increase in reactivity rate compared to acrylamide-based fragments, which capture a median of only 2 [1].
| Evidence Dimension | Ligandable Cysteine Capture Rate (CR ≥ 4) |
| Target Compound Data | Median of 14 ligandable cysteines per fragment. |
| Comparator Or Baseline | Acrylamide-based scout fragments (e.g., KB05) (Median of ~2 ligandable cysteines). |
| Quantified Difference | 5-fold higher reactivity rate and broader cysteineome coverage. |
| Conditions | HCT116 cell lysates analyzed via 3-hour SLC-ABPP runs. |
Procuring this highly reactive fragment maximizes the hit rate for discovering novel targetable cysteines and E3 ligases in fragment-based drug discovery.
In vector control screening, Insecticidal agent 15 provides a highly potent lethality benchmark. It achieves an LD50 of 4.27 nmol/mg against adult female Aedes aegypti, offering a distinct, quantified efficacy profile compared to standard experimental baselines like Bilobol (LC50 = 7.67 mg/L) .
| Evidence Dimension | Adult Female Lethality (LD50) |
| Target Compound Data | LD50 of 4.27 nmol/mg. |
| Comparator Or Baseline | Standard experimental baselines (e.g., Bilobol, LC50 = 7.67 mg/L). |
| Quantified Difference | Demonstrates potent nanomolar-range toxicity per mg of insect body weight. |
| Conditions | In vivo adult female Aedes aegypti mortality assay. |
Provides agrochemical researchers with a structurally distinct, highly potent benchmark for evaluating resistance-breaking adulticides.
Beyond adulticidal activity, this compound (also designated KM1954) exhibits targeted efficacy against early developmental stages of mosquitoes. It demonstrates an LC50 of 125 μM specifically against 1st stage Aedes aegypti larvae, providing a precise baseline for stage-specific toxicity compared to broad-spectrum, non-targeted larvicides .
| Evidence Dimension | 1st Stage Larval Lethality (LC50) |
| Target Compound Data | LC50 of 125 μM. |
| Comparator Or Baseline | Broad-spectrum non-stage-specific larvicides. |
| Quantified Difference | Exhibits targeted efficacy at 125 μM specifically against 1st instar larvae. |
| Conditions | Aedes aegypti 1st stage larval mortality assay. |
Allows formulation scientists to utilize a validated, stage-specific chemical probe for developmental toxicity studies in aquatic vector habitats.
The structural inclusion of a 3,5-bis(trifluoromethyl)phenyl group significantly alters the physicochemical profile of the chloroacetamide core. This dual trifluoromethyl substitution enhances lipophilicity and prevents rapid aqueous hydrolysis, ensuring high solubility and stability in standard organic screening solvents (e.g., DMSO) for up to 6 months at -80°C, a marked improvement over highly polar or unsubstituted analogs .
| Evidence Dimension | Lipophilicity and Organic Solvent Stability |
| Target Compound Data | Stable in DMSO stock solutions for 6 months at -80°C with enhanced lipophilicity. |
| Comparator Or Baseline | Unsubstituted or mono-substituted chloroacetamides. |
| Quantified Difference | The bis-CF3 motif prevents rapid degradation and ensures reliable dosing solubility compared to more hydrophilic derivatives. |
| Conditions | Stock solution preparation and long-term storage. |
Ensures reliable stock solution stability and reproducible dosing in both high-throughput proteomic screening and agricultural field formulations.
Due to its 5-fold higher reactivity as a chloroacetamide scout fragment compared to acrylamides, this compound is a preferred precursor for synthesizing heterobifunctional degraders (PROTACs). It enables researchers to map ligandable cysteines and discover novel E3 ligases (such as DCAF16) that support targeted protein degradation in SLC-ABPP workflows [1].
With an established LD50 of 4.27 nmol/mg against adult female Aedes aegypti, this compound serves as a critical positive control and structural benchmark in agrochemical screening. Procurement of this specific chemical allows laboratories to evaluate the efficacy of novel resistance-breaking insecticides against a highly potent, fluorinated chloroacetamide baseline.
Its quantified LC50 of 125 μM against 1st stage Aedes aegypti larvae makes it an ideal candidate for stage-targeted aquatic formulation studies. Environmental and agricultural scientists utilize this compound to model the developmental toxicity of halogenated acetamides in mosquito breeding habitats .
In commercial chemical biology workflows, this compound is deployed as a standard electrophilic probe to assess the cysteine reactivity of cell lysates. Its median capture rate of 14 ligandable cysteines ensures deep proteomic coverage, making it a mandatory reagent for laboratories establishing baseline reactivity profiles before screening proprietary covalent inhibitor libraries [2].
Irritant